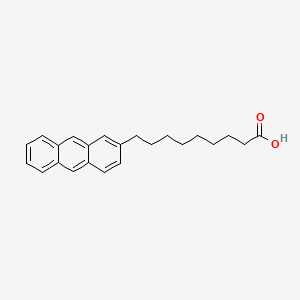

9-(2-Anthryl)nonanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

82793-56-4 |

|---|---|

Molecular Formula |

C23H26O2 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

9-anthracen-2-ylnonanoic acid |

InChI |

InChI=1S/C23H26O2/c24-23(25)12-6-4-2-1-3-5-9-18-13-14-21-16-19-10-7-8-11-20(19)17-22(21)15-18/h7-8,10-11,13-17H,1-6,9,12H2,(H,24,25) |

InChI Key |

QMNFCDSCKLEDDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCC(=O)O |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCC(=O)O |

Other CAS No. |

82793-56-4 |

Synonyms |

9-(2-anthracene)nonanoic acid 9-(2-anthryl)nonanoic acid |

Origin of Product |

United States |

Contextualizing the Anthracene Moiety in Fluorescent Probe Design

The anthracene (B1667546) component of 9-(2-Anthryl)nonanoic acid is the source of its fluorescence. mdpi.com Anthracene and its derivatives are widely utilized in the design of fluorescent probes due to their intrinsic luminescent properties. mdpi.com These molecules can absorb light at a specific wavelength and then emit it at a longer wavelength, a phenomenon known as fluorescence. mdpi.comaatbio.com The specific excitation and emission wavelengths of anthracene are 356 nm and 397 nm, respectively. aatbio.com

The sensitivity of anthracene's fluorescence to its local environment makes it particularly useful. mdpi.com Changes in the surrounding polarity, viscosity, or the presence of quenching molecules can alter the intensity and lifetime of its fluorescence. mdpi.com This responsiveness allows researchers to design probes that can report on specific characteristics of their immediate surroundings. Furthermore, the anthracene structure can be chemically modified to tune its photophysical properties or to introduce specific functionalities, enhancing its utility as a molecular probe. rsc.orgnih.gov

Rationale for the Nonanoic Acid Chain in Molecular Architectures

The nonanoic acid chain in 9-(2-Anthryl)nonanoic acid provides several key functionalities. The long, nine-carbon chain is hydrophobic, meaning it repels water. This characteristic allows the molecule to readily insert itself into lipid membranes, which are the primary barriers of cells and their internal compartments. nih.govnih.gov

The terminal carboxylic acid group is hydrophilic, or water-attracting, and can participate in various chemical reactions. rsc.orglumiprobe.com This dual nature, with a hydrophobic tail and a hydrophilic head, is characteristic of fatty acids and allows this compound to mimic natural fatty acids. nih.gov This mimicry enables its metabolic incorporation into the lipids of cell membranes. nih.gov The carboxylic acid group also provides a point of attachment for other molecules, allowing for the creation of more complex probes. lumiprobe.commdpi.com

Historical Trajectories and Foundational Significance in Research Probes

9-(2-Anthryl)nonanoic acid was developed as a fluorescent and photoactivable probe to investigate the dynamics and distribution of lipids within biological membranes. nih.gov A notable early study demonstrated its successful metabolic incorporation into the membrane lipids of Chinese hamster ovary cells in culture. nih.gov This research highlighted the probe's ability to be integrated into cellular systems, paving the way for its use in studying membrane properties in living cells. nih.gov The study also noted that the anthracene (B1667546) fatty acid was incorporated into both phospholipids (B1166683) and triglycerides, leading to the appearance of fluorescent lipid vesicles within the cells. nih.gov

Delineation of Academic Research Focus Areas

Considerations for Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of any synthetic procedure from the laboratory bench to larger scales are critical aspects of chemical synthesis. For the proposed syntheses of this compound, several factors must be carefully considered.

For the Wittig Reaction Route:

The efficiency and stereoselectivity of the Wittig reaction can be highly dependent on the reaction conditions. Key parameters to optimize include:

Base Selection: The choice of base for deprotonating the phosphonium (B103445) salt to form the ylide is crucial. While strong bases like n-butyllithium are common, milder bases such as sodium hydroxide (B78521) in a suitable solvent have also been used effectively, which can be advantageous for scalability and safety. wpmucdn.comresearchgate.net

Solvent: The solvent can influence the solubility of the reactants and the stability of the ylide. Tetrahydrofuran (THF) is a common solvent for Wittig reactions, and its use at low temperatures (-78 °C) has been shown to improve stereoselectivity in the synthesis of other long-chain fatty acids. nih.gov

Reaction Temperature: Temperature control is critical for managing side reactions and ensuring high yields. Low temperatures often favor the kinetic product and can enhance the stereoselectivity of the double bond formation. nih.gov

Purification: The removal of the triphenylphosphine (B44618) oxide byproduct is a key purification challenge in Wittig reactions. Precipitation and chromatography are common methods to isolate the desired alkene product. wpmucdn.com

For the Grignard Reaction Route:

Grignard reactions are powerful for C-C bond formation but are sensitive to moisture and protic functional groups.

Solvent and Reagent Purity: The use of anhydrous solvents (typically ethers like diethyl ether or THF) and the absence of water are paramount for the successful formation and reaction of the Grignard reagent. youtube.com

Protecting Groups: If the nonanoic acid derivative used contains acidic protons, these must be protected prior to the Grignard reaction to prevent quenching of the organometallic reagent. masterorganicchemistry.com

Reaction Temperature: The initial formation of the Grignard reagent can be exothermic and may require cooling. The subsequent reaction with the electrophile may also require temperature control to minimize side reactions.

Scalability: While Grignard reactions are widely used in industry, their scale-up requires careful consideration of heat transfer and the safe handling of reactive organometallic species. Continuous flow reactors are being explored as a safer and more scalable alternative to traditional batch processes for Grignard reagent synthesis. researchgate.net

General Considerations for Both Routes:

Purification of the Final Product: The final this compound will likely require purification, for which techniques like recrystallization or column chromatography would be employed. The choice of solvent system for these purification steps would need to be optimized.

The following table summarizes key parameters for optimization in the laboratory synthesis of this compound:

| Synthetic Step | Parameter for Optimization | Considerations | Potential Impact on Yield and Scalability |

| Wittig Reaction | Base Selection | Strength of base (e.g., n-BuLi, NaOH) | Affects ylide formation efficiency and side reactions. Milder bases can be safer for scale-up. |

| Solvent | Polarity and aprotic nature (e.g., THF, DMF) | Influences solubility, ylide stability, and stereoselectivity. | |

| Temperature | -78 °C to room temperature | Controls reaction rate and selectivity. Lower temperatures can improve stereoselectivity. | |

| Grignard Reaction | Solvent Purity | Anhydrous conditions | Essential for Grignard reagent formation and reactivity. |

| Protecting Groups | For acidic protons | Prevents quenching of the Grignard reagent. Adds steps to the synthesis. | |

| Temperature Control | Exothermic nature of the reaction | Important for safety and minimizing side products. | |

| Purification | Recrystallization Solvent | Solubility of product vs. impurities | Critical for obtaining high purity final product. |

| Chromatography | Stationary and mobile phases | Allows for separation of closely related impurities. |

Chemical Derivatization Strategies

The carboxylic acid functional group of this compound allows for a variety of chemical derivatization strategies. These are often employed to enhance the analytical detection of the molecule, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC).

A common strategy for derivatizing carboxylic acids is esterification . The use of fluorescent labeling reagents can significantly improve detection sensitivity. Given that the parent molecule already contains a fluorescent anthracene group, derivatization can be used to further enhance fluorescence or to introduce a tag suitable for a different detection method.

One well-established method involves the use of 9-anthryldiazomethane (ADAM) . This reagent reacts with carboxylic acids at room temperature without the need for a catalyst to form fluorescent esters. researchgate.net This method has been successfully used for the picomole-level determination of fatty acids. researchgate.net

Another approach is to use 9-chloromethylanthracene as a pre-column derivatization agent for HPLC with fluorescence detection. oup.com This reaction is typically catalyzed by a tertiary amine or a phase-transfer catalyst. oup.com

The following table outlines potential derivatization strategies for this compound:

| Derivatization Reagent | Reaction Type | Purpose | Detection Method |

| 9-Anthryldiazomethane (ADAM) | Esterification | Fluorescent labeling | HPLC with Fluorescence Detection |

| 9-Chloromethylanthracene | Esterification | Fluorescent labeling | HPLC with Fluorescence Detection |

| 4-Bromo-N-methylbenzylamine | Amidation | Introduction of a mass tag | LC-MS/MS |

It is important to note that while the anthracene moiety of this compound is inherently fluorescent, derivatization of the carboxylic acid group can alter its chromatographic behavior and potentially enhance its detectability in complex biological matrices.

Advanced Fluorescence Spectroscopic Techniques

Fluorescence spectroscopy is a cornerstone in the study of this compound, providing deep insights into its local environment, molecular dynamics, and photophysical characteristics. mdpi.comresearchgate.net These techniques are highly sensitive and can be used to probe systems in real-time. mdpi.com

Steady-state fluorescence anisotropy is a powerful technique used to investigate the rotational mobility of a fluorophore. The measurement provides information about the size and shape of the fluorescent molecule and the viscosity of its immediate environment. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to a certain degree. The extent of this polarization, or anisotropy, is inversely related to how much the fluorophore rotates during the time it stays in the excited state (its fluorescence lifetime). Faster rotation leads to greater depolarization and thus lower anisotropy values.

Research on this compound and its derivatives, particularly when incorporated into lipid matrices, has utilized this technique to understand molecular motion. nih.gov Studies on a closely related probe, 1-palmitoyl-2-[9-(2-anthryl)-nonanoyl]-sn-glycero-3-phosphocholine (Anthr-PC), where the core structure of this compound is present, reveal that the rotation of the anthracene group is fast, even within the more rigid gel phase of a phospholipid matrix. nih.gov The data indicate that this rotation is anisotropic, meaning it does not occur with equal freedom in all directions. nih.gov The rotation of the molecule's long axis is sensitive to the physical state (phase transition) of the surrounding lipids and is restricted by the presence of cholesterol. nih.gov The behavior of the free 9-(2-anthryl)-nonanoic acid probe is reported to be not significantly different from that of the phospholipid-bound version in these studies. nih.gov

Table 1: Illustrative Fluorescence Anisotropy Values in Different Media This table demonstrates the principle that fluorescence anisotropy (r) decreases as the medium's viscosity decreases, allowing for greater rotational freedom of the probe.

| Medium | Viscosity (cP) | Typical Anisotropy (r) | Implication |

| Frozen Glass (Ethanol, 77K) | Very High | ~0.35 | Highly restricted rotation |

| Glycerol (B35011) | ~934 | ~0.21 | Hindered rotation |

| DMPC Vesicles (Gel Phase, 20°C) | High | ~0.18 | Restricted motion in a lipid bilayer |

| DMPC Vesicles (Liquid Crystalline, 30°C) | Lower | ~0.12 | Increased rotational freedom |

| Methanol | ~0.54 | < 0.05 | Very fast rotation (tumbling) |

Note: Data are representative examples to illustrate the physical principle.

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state following excitation. This parameter is highly sensitive to the fluorophore's immediate molecular environment, including factors like polarity, ion concentration, and the presence of quenching molecules. mdpi.com Techniques like Time-Correlated Single Photon Counting (TCSPC) are employed to measure these lifetimes, which are often in the nanosecond range. mdpi.comnih.gov

Table 2: Representative Fluorescence Lifetime Data for Anthracene-Based Probes in Various Solvents

| Solvent | Polarity | Average Lifetime (τ) in ns | Observation |

| n-Hexane | Non-polar | ~12.5 | Longer lifetime in a non-polar, non-quenching environment. |

| Dioxane | Non-polar | ~12.0 | Similar to hexane, indicating minimal specific interaction. |

| Ethanol | Polar, Protic | ~5.8 | Shorter lifetime due to quenching and energy transfer. nih.gov |

| Acetonitrile | Polar, Aprotic | ~9.5 | Lifetime is affected by polarity but less so than by protic solvents. |

| Water | Highly Polar | ~1.1 | Significant quenching in aqueous environments. |

Note: Lifetimes are illustrative and based on general behavior of anthracene probes in different environments.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 represents perfect efficiency, where every absorbed photon results in an emitted photon. In practice, other de-excitation pathways, such as internal conversion, intersystem crossing, and quenching, compete with fluorescence, reducing the quantum yield.

The quantum yield of this compound is expected to be highly dependent on its environment. Studies on related anthraquinone (B42736) and anthryl-containing molecules demonstrate that solvent polarity and the ability to form hydrogen bonds can significantly alter the rates of radiative and non-radiative decay, thereby changing the quantum yield. rsc.org For example, in some systems, the quantum yield is observed to be unusually high in low-polarity solvents compared to medium or high-polarity solvents. rsc.org This is often attributed to structural changes or specific interactions that favor the radiative pathway. rsc.org

Table 3: Environmental Effects on Fluorescence Quantum Yield (Φf) for an Analogous Anthryl Compound

| Solvent | Quantum Yield (Φf) |

| Cyclohexane | 0.70 |

| Toluene | 0.62 |

| Dichloromethane | 0.55 |

| Acetonitrile | 0.48 |

| Ethanol | 0.31 |

Note: Data are based on findings for related anthracene derivatives to illustrate the trend of decreasing quantum yield with increasing solvent polarity and interaction potential.

The sensitivity of a fluorophore to its environment is often manifested as a shift in its excitation and/or emission spectra. A change in the energy difference between the ground and excited states, induced by the polarity of the surrounding solvent, results in a shift in the emission wavelength. This phenomenon, known as the Stokes' shift (the difference between the peak emission and peak excitation wavelengths), is a key indicator of the local environment's polarity. nih.gov

For anthracene-based probes, increasing solvent polarity typically causes a bathochromic (red) shift in the emission spectrum. nih.gov This is because the excited state is often more polar than the ground state, and it is stabilized to a greater extent by polar solvent molecules. Research on anthroyloxy fatty acids has shown they are sensitive to the solvent's polarity and hydrogen-bond donor capability. nih.gov A related probe, 9-Anthryldiazomethane, displays excitation/emission maxima of 365/412 nm in acetonitrile/water and methanol/water solutions. caymanchem.com This environmental sensitivity allows this compound to be used to map the polarity gradient across a lipid membrane or report on binding events.

Table 4: Excitation and Emission Maxima for an Anthracene Probe in Different Media

| Medium | Excitation Max (nm) | Emission Max (nm) | Stokes' Shift (nm) |

| Cyclohexane | 364 | 405 | 41 |

| Chloroform | 365 | 410 | 45 |

| Acetonitrile:Water (80:20) | 365 | 412 | 47 |

| Ethanol | 366 | 418 | 52 |

Note: Data are representative for anthracene-based fluorescent probes. caymanchem.com

Complementary Spectroscopic Methods for Structural Characterization

While fluorescence techniques excel at probing the dynamic behavior and local environment of the compound, other spectroscopic methods are essential for confirming its fundamental molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).

¹³C NMR provides information on the number of different types of carbon atoms in the molecule and their chemical environment, distinguishing between sp³, sp², and sp hybridized carbons.

For this compound, NMR would be used to confirm the presence and connectivity of the anthracene ring system and the nine-carbon aliphatic chain with its terminal carboxylic acid group. Standard NMR data is available for the constituent parts of the molecule, such as nonanoic acid and anthracene derivatives, confirming its use as a standard characterization technique. nih.govnih.gov

Table 5: Expected NMR Signals for the Structural Confirmation of this compound

| Structural Moiety | Spectroscopy | Expected Chemical Shift Region (ppm) | Information Provided |

| Anthracene Ring | ¹H NMR | 7.0 - 8.5 | Signals corresponding to the aromatic protons, confirming the anthryl group. |

| Aliphatic Chain (-CH₂-) | ¹H NMR | 1.2 - 2.8 | Multiple signals for the different methylene (B1212753) groups in the nonanoic acid chain. |

| Carboxylic Acid (-COOH) | ¹H NMR | 10 - 13 | A broad singlet confirming the presence of the acidic proton. |

| Anthracene Ring | ¹³C NMR | 120 - 140 | Signals for the aromatic carbons. |

| Aliphatic Chain (-CH₂-) | ¹³C NMR | 20 - 40 | Signals for the sp³ hybridized carbons of the alkyl chain. |

| Carboxylic Acid (-COOH) | ¹³C NMR | 170 - 185 | A downfield signal characteristic of a carbonyl carbon in a carboxylic acid. |

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry is a critical tool for confirming the molecular identity of this compound and its derivatives. Typically coupled with a separation technique like high-performance liquid chromatography (HPLC), MS provides information on the molecular weight and structural components of the molecule.

In analyses of similar fatty acid anthrylmethyl esters, techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are employed. researchgate.net For these derivatives, collision-induced dissociation is known to yield a characteristic product ion at a mass-to-charge ratio (m/z) of 191. researchgate.net This fragment corresponds to the anthrylmethyl cation, providing definitive evidence for the presence of the anthracene moiety within the molecule. researchgate.net The analysis can identify both the intact molecular ion and this key fragment, allowing for unambiguous verification of the compound's structure. researchgate.net

Table 1: Common Ions in Mass Spectrometry of Anthracene-Labeled Fatty Acids Data derived from studies on similar anthrylmethyl ester derivatives.

| Ion Type | Ion | Mass-to-Charge Ratio (m/z) | Significance | Ionization Mode |

| Sodium Adduct | [M + Na]+ | Varies | Confirms molecular weight | Positive ESI |

| Fragment Ion | [M - RCOO]+ | 191 | Confirms anthracene moiety | Positive ESI/APCI |

| Carboxylate Anion | [RCOO]- | Varies | Confirms fatty acid component | Negative APCI |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions of the anthracene chromophore in this compound. The anthracene group is responsible for the molecule's characteristic absorption of UV light and its fluorescence, properties that are essential for its function as a photoactivable probe. nih.gov

The UV-Vis absorption spectrum of an anthracene derivative typically displays a distinct pattern of sharp peaks in the ultraviolet region, generally between 300 and 400 nm. This fine structure is a hallmark of the vibronic transitions of the fused aromatic ring system. The absorption of photons in this region excites the anthracene moiety to a higher energy state, which is the prerequisite for subsequent photophysical processes, including fluorescence and photodimerization.

Photodimerization and Reversible Photoreactivity Studies

The most notable characteristic of this compound is the ability of its anthracene group to undergo photodimerization. nih.gov This light-induced reaction allows for the covalent linking of molecules, a process that can be reversed, making it a valuable tool for studying molecular proximity and dynamics in various systems, including biological membranes. nih.gov

Mechanistic Understanding of Photo-induced Dimer Formation

The photodimerization of anthracene derivatives is a well-understood [4+4] cycloaddition reaction. researchgate.net The process is initiated when one anthracene molecule absorbs a photon of UV light (typically >300 nm) and is promoted to an excited singlet state. If another ground-state anthracene molecule is in close proximity (within a few angstroms), this excited molecule can interact with it to form an excimer (excited-state dimer). This excimer then relaxes to form a stable, covalently linked photodimer.

The reaction results in the formation of new covalent bonds between the C9 and C10 positions of the two participating anthracene rings. Studies on related crystalline anthracene compounds, such as 9-anthracenecarboxylic acid, have provided detailed insights into the kinetics of this transformation. researchgate.net The reaction's progress can be monitored spectroscopically by observing the decrease in the characteristic anthracene monomer absorbance. researchgate.net In some systems, the reaction kinetics suggest complex mechanisms, including autocatalytic steps where the formation of a dimer may influence the reactivity of adjacent molecules. researchgate.net

Methodologies for Reversible Photocrosslinking

A key feature of anthracene photodimerization is its reversibility. The covalent photodimer can be cleaved, regenerating the two original anthracene monomers. This photocleavage is typically achieved by irradiating the dimer with short-wavelength UV light (usually <300 nm). The energy from these higher-energy photons is sufficient to break the newly formed carbon-carbon bonds of the cycloadduct.

This reversible photocrosslinking allows for dynamic control over molecular connections. For example, molecules within a system can be linked via dimerization upon exposure to one wavelength of light and then unlinked by exposure to a different, shorter wavelength. This on-off switching capability is central to the application of probes like this compound in studying dynamic processes. The reversibility has been noted as a thermal process in some related crystalline compounds. researchgate.net

Theoretical and Computational Modeling of Photoreactions

The kinetics and mechanisms of photoreactions involving anthracene derivatives have been subjects of theoretical and computational analysis. For the photodimerization of crystalline 9-anthracenecarboxylic acid, the Johnson, Mehl, Avrami, and Kolmogorov (JMAK) model has been applied to describe the transformation kinetics. researchgate.net

The application of this model yielded an unusual Avrami parameter, which was interpreted as evidence for an unconventional transformation process. researchgate.net Specifically, it suggests the presence of an autocatalytic step during the photoreaction, possibly involving the formation of an excimer intermediate between a photoexcited molecule and a ground-state molecule. researchgate.net Such computational models are crucial for moving beyond simple empirical observation to a more profound, quantitative understanding of the reaction dynamics at a molecular level.

Chromatographic Separation Methods for Compound Analysis

Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from other components and an assessment of its purity. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) serve distinct and crucial roles in its analytical workflow.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography is a rapid, cost-effective, and indispensable tool for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and for the preliminary assessment of product purity. The separation on a TLC plate is based on the differential partitioning of components between the stationary phase (commonly silica (B1680970) gel) and a mobile phase. rockefeller.edu

For the analysis of fatty acids and their derivatives, silica gel plates are a standard choice for the stationary phase. aocs.org The mobile phase, a crucial determinant of separation, typically consists of a mixture of nonpolar and polar solvents. For lipid-like molecules, common mobile phases include combinations of hexane, diethyl ether, and acetic or formic acid. rockefeller.eduaocs.org The inclusion of a small amount of acid in the mobile phase ensures that the carboxylic acid group of this compound remains protonated, leading to more consistent migration and sharper spots. aocs.org

Visualization of the separated spots on a TLC plate can be achieved through several methods. Given the anthracene group, the most direct and non-destructive method is exposure to ultraviolet (UV) light, under which the compound will exhibit fluorescence. seafdec.org This intrinsic property allows for easy identification without the need for chemical staining. Alternatively, general-purpose staining reagents like iodine vapor, which binds to the double bonds in the aromatic ring and the hydrocarbon chain, can be used to visualize the compound as brown spots. rockefeller.eduseafdec.org For more specific detection or in cases where the compound is present in a complex lipid mixture, spraying with reagents like primulin followed by UV visualization can enhance the visibility of lipidic components. aocs.org

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. By comparing the Rf value of a spot in a reaction mixture to that of a pure standard of this compound, one can qualitatively track the formation of the product and the consumption of reactants. The presence of multiple spots in the product lane can indicate the presence of impurities. mdpi.com

Table 1: Illustrative TLC Systems for Fatty Acid Analysis

| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization Method | Application |

| Silica Gel | Hexane: Diethyl Ether: Acetic Acid (84:15:1) | Iodine Vapor, UV Light | Separation of neutral lipids, including free fatty acids. rockefeller.edu |

| Silica Gel | Petroleum Ether: Diethyl Ether: Acetic Acid (84:15:1) | Iodine Vapor | Separation of neutral lipids. rockefeller.edu |

| Silica Gel | Hexane: Diethyl Ether: Formic Acid | Phosphomolybdic Acid Spray and Charring | General separation of simple lipids. aocs.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-performance liquid chromatography (HPLC) is the premier technique for the quantitative analysis and high-resolution separation of this compound. Its inherent fluorescence makes it an ideal candidate for highly sensitive fluorescence detection. youtube.com

Reversed-phase HPLC is the most common mode used for the analysis of fatty acids and their derivatives. aocs.org In this technique, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar. For this compound, a gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent, such as acetonitrile. researchgate.net This gradient allows for the effective separation of the analyte from both more polar and less polar impurities.

The choice of column is critical for achieving optimal separation. C8 and C18 columns are widely used, with C18 columns providing greater retention for nonpolar compounds due to the longer alkyl chains. aocs.orgresearchgate.net The particle size of the column packing material also influences resolution and efficiency, with smaller particles generally providing sharper peaks. sielc.com

Fluorescence detection is the method of choice for this compound due to its high sensitivity and selectivity. shimadzu.com The anthracene moiety has characteristic excitation and emission wavelengths. The detector is set to excite the molecule at its maximum absorption wavelength and to measure the light emitted at its maximum emission wavelength. scioninstruments.com This specificity allows for the detection of trace amounts of the compound even in complex mixtures, with significantly lower background noise compared to UV detection. nih.gov The fluorescence response is typically linear over a wide range of concentrations, enabling accurate quantification.

Table 2: Representative HPLC Conditions for Fluorescent Fatty Acid Analog Analysis

| Column | Mobile Phase | Detection | Analyte Type |

| C18 | Acetonitrile/Water Gradient | Fluorescence | Fluorescently labeled fatty acids. nih.gov |

| C8 or C18 | Acetonitrile/Water Gradient | Fluorescence | Fatty acids derivatized with a fluorescent tag. researchgate.net |

| C18 | Methanol-Water-Acetic Acid, Acetonitrile-Acetic Acid, 2-Propanol Gradient | Fluorescence | Fluorescent fatty acid analogs (e.g., BODIPY-labeled). nih.gov |

Hyphenated Analytical Systems and Signal Enhancement Strategies

To further enhance analytical capabilities, HPLC is often coupled with mass spectrometry (LC-MS), creating a powerful hyphenated system that provides not only quantitative data but also structural information. Additionally, various strategies can be employed to augment the detection sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Derivatized Compounds

While this compound can be analyzed directly due to its fluorescence, the principles of LC-MS analysis of derivatized fatty acids are highly relevant. In many applications, fatty acids are chemically modified to enhance their ionization efficiency in the mass spectrometer. A common strategy is charge-reversal derivatization, where the acidic carboxyl group is converted into a group with a permanent positive charge. nih.gov This allows for analysis in the positive ion mode of electrospray ionization (ESI), which is often more sensitive than the negative ion mode typically used for underivatized carboxylic acids. nih.gov

When a compound like this compound is analyzed by LC-MS, it would typically be ionized using ESI. In positive ion mode, it would likely form a protonated molecule [M+H]+ or adducts with ions from the mobile phase, such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this technique, the precursor ion (e.g., [M+H]+) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For an anthracene-derivatized fatty acid, characteristic fragments would likely include the stable anthracene moiety and fragments corresponding to the loss of the aliphatic chain. This detailed structural information is invaluable for confirming the identity of the compound in complex samples. nih.govresearchgate.net

Methodologies for Detection Sensitivity Augmentation

The primary strategy for enhancing the detection sensitivity of fatty acids is through derivatization with a fluorescent tag, a principle that is inherent to the structure of this compound. researchgate.net However, even for an intrinsically fluorescent compound, further augmentation of the signal-to-noise ratio can be achieved through several approaches:

Optimization of HPLC Conditions: Reducing baseline noise is a key factor in improving detection sensitivity. This can be achieved by using high-purity mobile phase solvents, ensuring thorough degassing of the mobile phase, and maintaining a stable column temperature. mastelf.com Optimizing the flow rate can also contribute to a more stable baseline. mastelf.com Additionally, minimizing system vibrations can prevent noise artifacts in the detector signal. chromforum.org

Detector Parameter Optimization: Fine-tuning the fluorescence detector's settings, such as the photomultiplier tube (PMT) gain, can maximize the signal from the analyte. scioninstruments.com Selecting the precise excitation and emission wavelengths that correspond to the maxima for this compound in the specific mobile phase used is crucial for achieving the highest fluorescence intensity. chromatographyonline.com

Sample Preparation: Effective sample clean-up and pre-concentration can significantly enhance detection sensitivity. By removing interfering matrix components and concentrating the analyte, the signal-to-noise ratio in the final analysis is improved.

Advanced HPLC Technologies: The use of ultra-high-performance liquid chromatography (UHPLC) with columns packed with sub-2 µm particles can lead to sharper, more concentrated peaks, which translates to a higher signal intensity and thus improved sensitivity. sielc.com

By employing these advanced analytical techniques and optimization strategies, researchers can achieve the high resolution, sensitivity, and specificity required for the comprehensive analysis of this compound.

Applications in Membrane Biophysics and Lipid Dynamics Research

Probing Lipid Organization and Lateral Heterogeneity in Biological Membranes

The fluid mosaic model of cellular membranes has evolved to include the concept of lateral heterogeneity, where specific lipids and proteins organize into microdomains, often referred to as lipid rafts. nih.gov These domains are thought to play crucial roles in cellular processes. Fluorescent probes like 9-(2-Anthryl)nonanoic acid are instrumental in studying this organization. The probe's fluorescence characteristics are sensitive to its immediate surroundings, allowing it to report on the presence of distinct lipid environments.

This compound was specifically designed to investigate the lateral distribution of lipids within membranes. nih.gov In model systems such as liposomes, the probe can be used to explore the formation of lipid domains. When lipids with different properties, such as saturated and unsaturated acyl chains, are mixed, they can separate into distinct phases or domains. nih.gov The partitioning of this compound between these domains can be monitored through changes in its fluorescence. For instance, the probe is expected to exhibit different fluorescence lifetimes and anisotropy in a more ordered, tightly packed domain compared to a more fluid, disordered region. This differential reporting allows researchers to map the lateral landscape of the membrane and understand the principles governing domain formation.

The miscibility of lipids, or their ability to mix, is fundamental to membrane organization. When lipids are immiscible, they undergo phase segregation, forming distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases. This compound and its parent family of anthroyloxy fatty acids are used to assess this segregation. nih.gov The probe's emission spectrum and polarization are sensitive to the polarity and viscosity of its environment. nih.gov The presence of cholesterol, a key component in phase segregation, tends to create a more ordered environment, which restricts the probe's motion and alters its fluorescence signal. nih.govnih.gov By observing these changes, scientists can determine the phase state of the membrane and study how different lipids and molecules like cholesterol influence lipid miscibility.

Table 1: Expected Fluorescence Properties of this compound in Different Lipid Phases This table is illustrative, based on the known behavior of anthroyloxy probes in environments of varying order.

| Property | Liquid-Disordered (Ld) Phase | Liquid-Ordered (Lo) Phase | Rationale |

|---|---|---|---|

| Fluorescence Anisotropy | Lower | Higher | Increased packing in the Lo phase restricts the rotational motion of the anthracene (B1667546) group. nih.govnih.gov |

| Rotational Correlation Time | Shorter | Longer | Slower rotational diffusion in the more viscous, ordered environment of the Lo phase. nih.gov |

| Fluorescence Lifetime | May vary | May vary | Less sensitive to phase, but can be affected by local quenchers or polarity. nih.gov |

| Emission Maximum (λmax) | May be slightly red-shifted | May be slightly blue-shifted | The probe reports on a polarity gradient, with deeper, more non-polar regions affecting emission. nih.gov |

Elucidation of Molecular Motion and Fluidity within Bilayer Environments

The fluorescence depolarization of this compound is used to quantify molecular motion. nih.gov The degree of fluorescence polarization is inversely related to the rotational freedom of the anthracene fluorophore. nih.govnih.gov In a more fluid environment, the probe rotates more rapidly, leading to lower polarization values. nih.gov Studies using a series of n-(9-anthroyloxy) fatty acids show a gradient of fluidity, with rotational motion increasing (and polarization decreasing) as the fluorophore is positioned deeper within the hydrocarbon core of the bilayer. nih.govnih.gov

While primarily used for rotational studies, the probe was also designed with the goal of studying lateral diffusion rates through a technique involving anthracene photodimerization. nih.gov This involves using light to induce a chemical reaction between two nearby probes, and the rate of this reaction can be related to their translational diffusion. In broader studies of membrane dynamics, single-molecule tracking has shown that membrane components can exhibit Brownian motion, with diffusion coefficients for proteins typically in the range of 0.1 to 0.3 µm²/s. nih.gov

The dynamic properties of a membrane are heavily influenced by its composition, particularly by the presence of cholesterol. nih.gov Research using anthroyloxy fatty acid probes has shown that increasing concentrations of cholesterol significantly impact the molecular motion within the bilayer. nih.govnih.gov Cholesterol's primary effect is to order the acyl chains of neighboring phospholipids (B1166683). nih.gov This ordering effect restricts the rotational motion of the probe, which is observed as an increase in steady-state fluorescence anisotropy. nih.gov Interestingly, cholesterol has a much greater impact on limiting the extent of the probe's rotation rather than dramatically slowing the rate of its rotation. nih.gov This effect is most pronounced in the upper region of the acyl chains and diminishes toward the center of the bilayer. nih.gov

Table 2: Effect of Cholesterol on the Dynamic Properties of Anthroyloxy Probes in Phosphatidylcholine Bilayers Based on findings from studies on n-(9-anthroyloxy) fatty acids and similar probes. nih.govnih.gov

| Dynamic Property | Observation upon adding Cholesterol | Underlying Mechanism |

|---|---|---|

| Steady-State Anisotropy (r) | Increases | Cholesterol's planar ring structure orders the lipid acyl chains, restricting the probe's rotational freedom. nih.gov |

| Limiting Anisotropy (r∞) | Significantly increases | Cholesterol limits the angular range of the probe's wobbling motion, potentially by altering the probe's orientation. nih.govnih.gov |

| Rotational Rate | Slightly altered | The rate of rotation is less affected than the extent of rotation. nih.gov |

| Structural Ordering | Increases | The ordering effect is greatest in the upper half of the bilayer and decreases toward the methyl terminus. nih.gov |

Metabolic Incorporation and Biosynthetic Pathways as Research Tools

A significant advantage of this compound is that it can be metabolically incorporated into the cellular lipids of living cells. nih.gov This allows for the study of membrane dynamics and organization in a more biologically relevant context compared to simply adding the probe to model liposomes.

In a key study, this compound was fed to Chinese hamster ovary (CHO) cells in culture. nih.gov The cells' biosynthetic machinery recognized the probe as a fatty acid and incorporated it into complex glycerophospholipids. nih.gov This process provides a powerful method to introduce a fluorescent reporter deep into the metabolic and structural framework of the cell's membranes. The incorporated probe can then be used for subsequent biophysical studies, such as measuring lipid distribution and diffusion in a native cellular environment. nih.gov

Table 3: Summary of Metabolic Incorporation of this compound in CHO Cells Data from the study by Morand et al. (1986). nih.gov

| Parameter | Finding |

|---|---|

| Incorporation Rate | High, reaching up to 45 mol% of total fatty acids after two days. |

| Incorporated Lipid Classes | Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylserine, Phosphatidylinositol, and Triglycerides. |

| Positional Distribution | Incorporated at both the sn-1 (55 ± 5%) and sn-2 (45 ± 5%) positions of the phospholipid glycerol (B35011) backbone. |

| Probe Integrity | No degradation or chain elongation of the anthracene fatty acid was detected. |

| Effect on Cell Growth | The generation time of the cells increased from 21 hours (control) to 48 hours. |

| Effect on Fatty Acid Profile | Caused a slight increase in palmitic acid and a marked decrease in stearic and oleic acids. |

Strategies for Metabolic Labeling of Cellular Lipid Classes

Metabolic labeling is a powerful strategy for studying lipids within the complex environment of a living cell. This approach introduces a chemically modified version of a natural lipid precursor, which is then incorporated into various lipid species by the cell's own metabolic machinery. This allows for the tracking and visualization of lipids, providing insights into their distribution and dynamics.

One of the most direct methods involves feeding cells a chemically functionalized biosynthetic precursor, which becomes fluorescently tagged after incorporation. nih.gov Fluorescent fatty acids are a prominent class of probes used for this purpose. These molecules mimic natural fatty acids and are readily taken up by cells and integrated into complex lipids like phospholipids and neutral lipids. asm.org

A key example of such a probe is This compound . This molecule contains an anthracene group, which is fluorescent, attached to a nonanoic acid chain. This structure allows it to be processed by cellular enzymes as if it were a natural fatty acid. nih.gov The general strategy involves incubating cultured cells with the fluorescent fatty acid analog. The cells' metabolic pathways then esterify the probe into various lipid classes, effectively "tagging" them for visualization and analysis. asm.orgnih.gov

Several strategies exist for metabolic labeling, each with its own advantages:

Direct Use of Fluorescent Probes: Fatty acids tagged with fluorophores like anthracene, pyrene, or BODIPY are directly supplied to cells. asm.orgnih.govnih.gov These are incorporated into glycerophospholipids and triglycerides, rendering these larger molecules fluorescent. nih.gov

Bioorthogonal Chemistry: A more advanced strategy involves using precursors functionalized with small, inert chemical handles like azides or alkynes. These "reporter" molecules are incorporated into lipids. Subsequently, a fluorescent dye containing a complementary chemical handle is added, which "clicks" onto the reporter via a highly specific bioorthogonal reaction. This two-step process allows for greater flexibility and can reduce potential interference from a bulky fluorophore during the metabolic incorporation step. nih.gov This approach can be used to create multifunctional lipid probes by combining different functionalized precursors, such as propargylcholine and diazirine fatty acids. nih.gov

De Novo Labeling with Labeled Acyl-CoAs: Another technique involves supplying cells with a fluorescently labeled acyl-CoA, such as NBD-palmitoyl-CoA, along with specific lysophospholipids. This allows for the targeted remodeling and synthesis of specific phospholipid species, which can then be tracked within the cell. nih.gov

The choice of labeling strategy depends on the specific research question, the lipid class of interest, and the experimental system. However, the underlying principle remains the same: to leverage the cell's natural metabolic pathways to install a detectable tag onto lipids for further study.

Insights into Lipid Metabolism through Anthracene-Fatty Acid Tracers

The use of anthracene-fatty acid tracers, particularly This compound , has provided significant insights into the intricacies of lipid metabolism and distribution in living cells. nih.gov By acting as a fluorescent and photoactivable analog of natural fatty acids, this tracer allows for the direct observation of its metabolic fate. nih.gov

Research using Chinese hamster ovary (CHO) cells has demonstrated that This compound is efficiently incorporated into the glycerophospholipids of the cell membranes. nih.gov This includes major phospholipid classes essential for membrane structure and function. The incorporation is not random; the anthracene-fatty acid is integrated into the glycerol backbone of these lipids. nih.gov

Key findings from studies with This compound in CHO cells include:

Broad Lipid Class Labeling: The probe is metabolically incorporated into a range of glycerophospholipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol. nih.gov This broad labeling allows for the simultaneous study of multiple lipid species.

Triglyceride Incorporation: Beyond membrane phospholipids, the tracer is also incorporated into triglycerides. This leads to the formation of strongly fluorescent lipid vesicles within the cells, providing a way to visualize neutral lipid storage. nih.gov

Positional Distribution: The anthracene-fatty acid was found to be incorporated at both the sn-1 and sn-2 positions of the phospholipid glycerol backbone at nearly equal proportions, without being degraded or elongated by the cell. nih.gov

The rate of incorporation can be substantial, reaching up to 45 mol% of the total fatty acids in phospholipids after two days of culture, demonstrating its efficiency as a metabolic tracer. nih.gov While this high level of incorporation affects the cell growth rate, it does not cause cell death, allowing for the study of lipid dynamics in viable cells. nih.gov These findings highlight the utility of anthracene-based fatty acid tracers as powerful tools to dissect the complex pathways of lipid uptake, trafficking, and storage within a cellular context.

Table of Research Findings on this compound Incorporation

| Parameter | Observation in Chinese Hamster Ovary (CHO) Cells | Reference |

| Labeled Lipid Classes | Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylserine, Phosphatidylinositol, Triglycerides | nih.gov |

| Incorporation Rate | Up to 45 mol/100 mol after two days of culture | nih.gov |

| Positional Incorporation | Incorporated at both sn-1 (55 ± 5%) and sn-2 (45 ± 5%) positions of the glycerol backbone | nih.gov |

| Probe Integrity | No degradation or elongation of the fatty acid probe was detected | nih.gov |

| Effect on Cell Growth | Increased cell generation time from 21 hours (control) to 48 hours | nih.gov |

| Effect on Cellular Fatty Acid Composition | Slight increase in palmitic acid; marked decrease in stearic and oleic acids | nih.gov |

Explorations in Chemical Sensing and Advanced Materials Research

Development of Fluorescent Chemosensors and Sensing Architectures

The unique photophysical properties of the anthracene (B1667546) moiety within 9-(2-Anthryl)nonanoic acid make it a compelling candidate for the development of fluorescent chemosensors. The intense fluorescence of the anthracene core can be modulated by the presence of specific analytes, forming the basis of a "turn-on" or "turn-off" sensing mechanism. The long nonanoic acid chain provides a flexible linker and can influence the solubility and self-assembly of the sensor molecule, potentially enhancing its sensitivity and selectivity.

The design of a fluorescent chemosensor based on this compound for the detection of aldehydes would likely involve the strategic incorporation of a recognition site that can selectively react with the aldehyde functional group. A common approach involves the use of an amino group, which can undergo a Schiff base reaction with an aldehyde. This reaction alters the electronic properties of the fluorophore, leading to a detectable change in its fluorescence.

For instance, a derivative of this compound could be synthesized to include a terminal amine. In its native state, the lone pair of electrons on the nitrogen atom could quench the fluorescence of the anthracene core through a process known as photoinduced electron transfer (PeT). Upon reaction with an aldehyde, the formation of an imine bond would inhibit this PeT process, resulting in a significant enhancement of the fluorescence intensity—a "turn-on" response. nih.govmdpi.com

The general mechanism can be described as follows:

Initial State (Low Fluorescence): The chemosensor, containing a recognition moiety (e.g., an amino group), exhibits quenched fluorescence due to PeT from the recognition site to the excited anthracene fluorophore.

Analyte Binding/Reaction: The aldehyde analyte reacts with the recognition site to form a new chemical bond (e.g., an imine).

Final State (High Fluorescence): The formation of this new bond alters the electronic configuration of the recognition site, preventing the PeT process. The anthracene core is then free to fluoresce upon excitation, leading to a "turn-on" signal that is proportional to the concentration of the aldehyde.

| Component | Function | Mechanism of Action |

| Anthracene Core | Fluorophore | Emits light upon excitation; its fluorescence is modulated by the analyte. |

| Nonanoic Acid Chain | Linker/Solubilizing Group | Provides flexibility and influences the sensor's interaction with its environment. |

| Recognition Moiety | Analyte Binding Site | Selectively reacts with the target analyte (e.g., aldehyde). |

This table illustrates the fundamental components and their roles in a hypothetical this compound-based chemosensor.

To be practical, a chemosensor must exhibit high selectivity for its target analyte and high sensitivity to detect it at low concentrations. For a this compound-based sensor, several strategies can be employed to optimize these parameters.

Selectivity can be enhanced by carefully designing the recognition moiety. The choice of the reactive group and the steric and electronic environment around it can be tailored to favor interaction with a specific type of aldehyde over other potentially interfering species. For example, modifying the structure to favor the formation of a stable five- or six-membered ring upon reaction with the target analyte can significantly improve selectivity.

Sensitivity is largely dependent on the efficiency of the fluorescence quenching and recovery process. The length and nature of the alkyl chain (nonanoic acid) can influence the distance and orientation between the recognition site and the fluorophore, thereby affecting the efficiency of PeT. Furthermore, the quantum yield of the anthracene fluorophore itself plays a crucial role. Modifications to the anthracene core, while preserving its basic structure, could be explored to enhance its intrinsic brightness.

| Parameter | Optimization Strategy | Expected Outcome |

| Selectivity | Tailoring the structure of the recognition moiety. | Preferential binding/reaction with the target aldehyde. |

| Sensitivity | Modifying the linker length and fluorophore quantum yield. | Lower limit of detection and a stronger fluorescence response. |

| Response Time | Adjusting the reactivity of the recognition site. | Faster signal generation upon exposure to the analyte. |

This table outlines key parameters and strategies for optimizing the performance of a fluorescent chemosensor derived from this compound.

Integration into Functional Materials for Optoelectronic Applications

The luminescent and photoactive properties of this compound also make it a promising candidate for incorporation into advanced functional materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and reversible polymer systems.

Anthracene derivatives are widely used in OLEDs as blue-emitting materials and as host materials for other dopants. The anthracene core of this compound provides the necessary electronic structure for efficient electroluminescence. The long, flexible nonanoic acid chain could offer several advantages in the fabrication of OLED devices. It can enhance the solubility of the material, facilitating solution-based processing techniques which are often more cost-effective than vacuum deposition methods. Moreover, the long alkyl chain can act as a spacer, potentially reducing intermolecular interactions that can lead to fluorescence quenching and device degradation.

In an OLED device, this compound or its derivatives could potentially serve in the following roles:

Emissive Layer: As the primary light-emitting material, leveraging the intrinsic blue fluorescence of the anthracene core.

Host Material: To disperse other emissive dopants, facilitating energy transfer and preventing aggregation-caused quenching.

Hole or Electron Transporting Layer: With appropriate chemical modification, the anthracene core can be tailored to facilitate the transport of either holes or electrons, which is crucial for efficient device operation.

| Potential Role in OLED | Function | Key Property of this compound |

| Emitter | Generates light upon recombination of electrons and holes. | Blue fluorescence of the anthracene core. |

| Host | Disperses and facilitates energy transfer to dopant emitters. | Good energy transfer properties of anthracene. |

| Charge Transporter | Facilitates the movement of charges within the device. | Tunable electronic properties of the anthracene moiety. |

This table summarizes the potential roles of this compound in the architecture of an Organic Light-Emitting Diode.

A key feature of anthracene is its ability to undergo a reversible [4+4] photodimerization reaction upon exposure to UV light. researchgate.netrsc.orgnih.gov This property can be harnessed to create dynamic polymer systems where the crosslinking density can be controlled by light. This compound, being a photoactivable probe, is designed to exploit this reaction. nih.gov

When incorporated into a polymer chain, either as a pendant group or as part of the main chain, the anthracene moieties of this compound can form dimers upon irradiation with a specific wavelength of UV light (typically around 365 nm). This dimerization creates crosslinks between polymer chains, leading to the formation of a polymer network. This process can alter the material's properties, such as its solubility, viscosity, and mechanical strength.

The reversibility of this photodimerization is a key advantage. The anthracene dimers can be cleaved back to their monomeric form by irradiating with a different wavelength of UV light (typically shorter, around 254 nm) or by heating. researchgate.net This allows for the reversible formation and breaking of crosslinks, leading to materials with "smart" properties, such as self-healing capabilities or shape-memory effects.

The nonanoic acid chain in this compound can act as a flexible spacer, influencing the efficiency of the photodimerization process by controlling the proximity and orientation of the anthracene units within the polymer matrix.

| Process | Stimulus | Molecular Change | Macroscopic Effect |

| Dimerization (Crosslinking) | UV Light (~365 nm) | Formation of anthracene dimers. | Increased viscosity, gelation, solidification. |

| Cleavage (Decrosslinking) | UV Light (~254 nm) or Heat | Cleavage of anthracene dimers. | Decreased viscosity, liquefaction, dissolution. |

This table details the reversible photodimerization process of anthracene moieties and its effect on the properties of a polymer system.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Prediction of Photophysical Parameters

Quantum chemical calculations are instrumental in predicting the photophysical properties of fluorescent molecules such as 9-(2-Anthryl)nonanoic acid. These methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to understand electronic transitions and excited state properties. nih.gov

The core principle of these calculations is to solve the time-dependent Schrödinger equation for the molecule's electrons, which allows for the determination of excited state energies and transition probabilities. This information is crucial for predicting absorption and emission spectra, fluorescence quantum yields, and lifetimes. For instance, calculations on various 9,10-disubstituted anthracene (B1667546) derivatives have been used to determine the energies of their singlet and triplet excited states. chalmers.se

In the case of this compound, quantum chemical calculations can elucidate how the nonanoic acid chain and the position of substitution on the anthracene core influence its photophysical behavior. By modeling the molecule in different solvent environments, it is possible to predict solvatochromic shifts in its fluorescence spectra. The calculations involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies to various singlet excited states. The energy of the first excited state (S1) is of particular interest as it corresponds to the lowest energy absorption band. The emission energy can be estimated by optimizing the geometry of the S1 state and calculating the energy difference back to the ground state.

| Property | Predicted Value | Method | Reference Compound |

| Absorption Maximum (λabs) | ~380 nm | TD-DFT | 9,10-dimethylanthracene |

| Emission Maximum (λem) | ~410 nm | TD-DFT | 9,10-dimethylanthracene |

| S0-S1 Energy Gap | Varies with solvent polarity | TD-DFT | General Anthracene Derivatives |

| Fluorescence Quantum Yield (Φf) | Dependent on excited state decay pathways | TD-DFT | 9,10-diphenylanthracene chalmers.se |

This table is illustrative and based on general knowledge of anthracene derivatives, as specific data for this compound was not found in the search results.

Molecular Dynamics Simulations for Probe-Membrane System Modeling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For a membrane probe like this compound, MD simulations can provide detailed insights into its interactions with lipid bilayers, which are the primary components of cell membranes.

These simulations model the probe and the lipid membrane at an atomistic or coarse-grained level, allowing researchers to observe the probe's insertion, orientation, and dynamics within the membrane. arxiv.orgbiorxiv.orgrsc.orgnih.gov The simulations are based on classical mechanics, where the forces between atoms are described by a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, typically on the nanosecond to microsecond timescale.

For this compound, MD simulations can reveal:

Insertion Depth and Orientation: The simulations can predict how deep the anthracene moiety penetrates the lipid bilayer and its preferred orientation relative to the membrane normal. This is crucial for understanding how it reports on different regions of the membrane.

Local Environment: The simulations can characterize the local lipid environment around the probe, including the types of lipid acyl chains and headgroups it interacts with.

Membrane Perturbation: It is possible to assess the extent to which the probe perturbs the local structure and dynamics of the lipid bilayer.

Thermodynamics of Partitioning: Advanced simulation techniques can be used to calculate the free energy profile of the probe as it moves from the aqueous phase into the membrane, providing a measure of its partitioning coefficient.

While specific MD simulation studies on this compound are not detailed in the search results, the general methodology is well-established for other membrane probes. biorxiv.orgnih.gov The following table summarizes the key parameters and potential findings from MD simulations of a fluorescent probe in a lipid bilayer.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Probe-Bilayer System Setup | Initial placement of the probe relative to the membrane. | Determines the starting point for observing spontaneous insertion. |

| Force Field | Describes the interatomic potentials. | The choice of force field (e.g., CHARMM, AMBER) affects the accuracy of the simulation. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to observe equilibrium behavior of the probe in the membrane. |

| Analysis of Trajectories | Position, orientation, and interactions of the probe over time. | Provides a dynamic picture of how this compound behaves as a membrane probe. |

Theoretical Frameworks for Photodimerization Kinetics and Thermodynamics

The photodimerization of anthracene and its derivatives is a classic photochemical reaction that can be studied using various theoretical frameworks to understand its kinetics and thermodynamics. This [4+4] cycloaddition reaction involves the formation of a new covalent bond between two anthracene molecules upon photoexcitation.

One of the key theoretical models used to describe the kinetics of solid-state photochemical reactions, including the photodimerization of anthracene derivatives, is the Finke-Watzky (FW) model. nii.ac.jprsc.orgrsc.orgresearchgate.net This model was initially developed to describe a two-step nucleation and growth mechanism. In the context of photodimerization, it can be adapted to account for the observation that the reaction rate can change as the reaction progresses, often due to changes in the crystal lattice or the accumulation of the photoproduct. rsc.orgrsc.org An extended FW-P model has been developed to provide a more systematic analysis of photochemical reaction kinetics in solid-state molecular systems. rsc.org

The kinetics of photodimerization in solution can also be modeled. A kinetic model for the reversible photodimerization of anthracene in solution has been developed, which includes wavelength-dependent kinetic parameters for both the forward dimerization and the reverse cleavage reaction. mdpi.comsemanticscholar.org

For this compound, these theoretical frameworks can be applied to understand how factors such as the long alkyl chain and the substitution pattern influence the rate and efficiency of photodimerization. For instance, the nonanoic acid chain might affect the packing of the molecules in the solid state or their aggregation in solution, which in turn would impact the photodimerization kinetics.

The thermodynamics of photodimerization can be investigated using quantum chemical calculations to determine the energies of the reactants, intermediates, and products. The enthalpy of the reaction can be calculated as the difference in the electronic energies of the dimer and two monomer molecules. The entropy change can also be estimated, allowing for the calculation of the Gibbs free energy of the reaction.

The following table summarizes the key aspects of theoretical frameworks applied to anthracene photodimerization.

| Theoretical Framework | Application | Key Parameters | Relevance to this compound |

| Finke-Watzky (FW) Model | Solid-state photodimerization kinetics. nii.ac.jprsc.orgrsc.org | Rate constants for nucleation and growth steps. | Could be used to model the photodimerization of crystalline this compound. |

| Solution Kinetic Models | Reversible photodimerization in solution. mdpi.comsemanticscholar.orgnih.gov | Wavelength-dependent quantum yields and rate constants. | Applicable to understanding the photodimerization behavior of this compound in various solvents. |

| Quantum Chemical Calculations | Thermodynamics of photodimerization. | Energies of monomer, excimer, and photodimer. | Can predict the thermodynamic feasibility and stability of the this compound photodimer. |

Future Directions and Emerging Research Avenues

Innovations in Synthetic Pathways and Advanced Derivatization

The continued advancement of research involving 9-(2-Anthryl)nonanoic acid and its analogs is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While classical methods for creating anthracene (B1667546) derivatives exist, recent research has focused on novel strategies to construct the core anthracene structure and to introduce a variety of functional groups.

Modern synthetic organic chemistry offers a toolkit of powerful reactions that are being applied to the synthesis of complex anthracene derivatives. These include intramolecular cyclization reactions and multicomponent reactions, which allow for the construction of the anthracene framework in fewer steps and with greater control over the final structure. nih.gov For instance, methods like acid-catalyzed Friedel–Crafts intramolecular cyclization and Bradsher-type reactions are traditional yet effective approaches. nih.gov More contemporary methods, such as those employing molecular iodine as a catalyst under microwave irradiation, offer faster and more efficient routes to certain anthracene-based structures. nih.gov

A key area of innovation lies in the advanced derivatization of the this compound scaffold. By modifying the anthracene ring or the nonanoic acid chain, researchers can fine-tune the compound's photophysical properties and create probes with enhanced specificity for particular biological targets. For example, the synthesis of derivatives with different functional groups can lead to "turn-on" fluorescent probes that only become fluorescent upon binding to a specific analyte, such as a metal ion or a particular protein. nih.gov The development of protocols for the unambiguous identification of complex mixtures often involves carefully selected derivatization procedures to avoid altering the sample composition. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Intramolecular Cyclization | Formation of the anthracene ring system from a single molecule precursor through the formation of new carbon-carbon bonds. | Good control over regioselectivity. |

| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel to form a complex product, in this case, an anthracene derivative. | High atom economy and efficiency. nih.gov |

| Advanced Derivatization | Modification of the core this compound structure to introduce new functional groups. | Tailoring of photophysical properties and target specificity. |

Development of Ultra-Sensitive Spectroscopic Probes and Methodologies

A major driving force in the continued use of this compound is its application as a fluorescent probe. Its ability to be metabolically incorporated into cell membranes makes it a powerful tool for studying the dynamics and organization of lipids. nih.gov Future research is focused on leveraging its spectroscopic properties to develop even more sensitive and informative probes and methodologies.

Time-resolved fluorescence anisotropy has been a key technique for studying the molecular motions of probes like this compound within lipid bilayers. nih.gov These studies provide insights into the rotational dynamics of the probe, which in turn reflect the fluidity and organization of the surrounding membrane environment. nih.gov Researchers are continually refining these techniques to extract more detailed information about lipid-protein interactions and the formation of microdomains within membranes.

The development of photoswitchable fluorescent probes represents a significant leap forward in spectroscopic methodologies. nih.govnih.gov These probes can be reversibly turned "on" or "off" using specific wavelengths of light, allowing for precise spatial and temporal control over fluorescence signaling. nih.govnih.gov While not yet widely applied specifically with this compound, the principles of photoswitching offer a promising avenue for creating ultra-sensitive probes based on its anthracene core. This would enable researchers to study dynamic processes in living cells with unprecedented clarity and minimal background interference.

Furthermore, new fluorescently labeled fatty acid binding proteins are being developed with distinct response profiles for different free fatty acids, enabling the resolution of individual unbound free fatty acids in complex mixtures. nih.gov This highlights a broader trend towards creating probes with high specificity for particular analytes, a direction in which derivatized forms of this compound could play a significant role. The goal is to move beyond general membrane probes to tools that can report on specific molecular events in real-time.

| Spectroscopic Technique | Information Gained | Future Innovations |

| Steady-State Fluorescence | General information about the probe's environment, such as polarity. | Development of probes with higher quantum yields and photostability. |

| Time-Resolved Fluorescence Anisotropy | Detailed information on the rotational dynamics and motional freedom of the probe within a membrane. nih.gov | Application to more complex biological systems and correlation with molecular dynamics simulations. |

| Photoswitchable Fluorescence | Spatiotemporal control of fluorescence, enabling super-resolution imaging and dynamic tracking. nih.govnih.gov | Design of photoswitchable derivatives of this compound. |

Novel Applications in Nanotechnology and Advanced Biosensing Platforms

The unique photophysical properties of the anthracene moiety make this compound and its derivatives attractive candidates for integration into nanotechnological platforms and advanced biosensors. nih.gov The field of nanomedicine, for instance, is constantly seeking new materials for diagnostics and targeted therapies. nih.gov

One exciting development is the creation of fluorescent organic nanoparticles (FONs) based on anthracene derivatives. These nanoparticles can self-assemble and have shown potential as anticancer agents by inducing apoptosis in cancer cells. rsc.org Their intrinsic fluorescence also allows them to act as imaging agents, enabling researchers to track their uptake and distribution within cells. rsc.org The nonanoic acid chain of this compound could be exploited to facilitate the incorporation of such nanoparticles into drug delivery vehicles like liposomes.

In the realm of biosensing, anthracene-based nanoprobes are being developed for the detection of reactive oxygen species like singlet oxygen. nih.gov By covalently attaching an anthracene derivative to a nanoparticle scaffold, researchers can create robust and sensitive probes for detecting these highly reactive molecules in biological media. nih.gov

Furthermore, the photoactivatable nature of the anthracene group is being harnessed in advanced drug delivery systems. rsc.org For example, anthracene-functionalized micelles can be crosslinked using UV light, which can be generated from near-infrared (NIR) irradiation via upconversion nanoparticles. rsc.org This allows for the controlled and sustained release of encapsulated drugs at a specific target site. rsc.org The development of fluorescent nanorods based on anthracene derivatives for long-term bioimaging is another promising area of research. researchgate.net

| Nanotechnology Application | Description | Potential Impact |

| Fluorescent Organic Nanoparticles (FONs) | Self-assembled nanoparticles from anthracene derivatives with therapeutic and imaging capabilities. rsc.org | Targeted cancer therapy and theranostics. |

| Nanoprobe for Reactive Oxygen Species | Nanoparticles functionalized with anthracene derivatives for the detection of singlet oxygen. nih.gov | Understanding oxidative stress in disease. |

| Photo-controlled Drug Delivery | Micelles crosslinked by anthracene photodimerization for sustained drug release. rsc.org | Spatially and temporally controlled drug delivery. |

| Long-term Bioimaging | Fluorescent nanorods based on anthracene derivatives for non-invasive and extended imaging of biological processes. researchgate.net | Enhanced understanding of cellular dynamics over time. |

Interdisciplinary Research Expanding into New Scientific Domains

The versatility of this compound and related anthracene compounds is leading to their exploration in a variety of scientific disciplines beyond their traditional use in cell biology and biophysics. This interdisciplinary research is opening up new frontiers and applications for these fascinating molecules.

In the field of materials science , anthracene derivatives are being investigated for their potential use in organic electronics. Specifically, they have shown promise as materials for organic field-effect transistors (OFETs) due to their favorable charge transport properties. magtech.com.cn The ability to tune the electronic properties of anthracene through chemical modification makes it an attractive building block for new electronic materials.

The intersection of chemistry, biology, and medicine is another fertile ground for interdisciplinary research. For example, fluorescent fatty acid probes are being used to discover new drugs against infectious diseases like malaria. nih.gov By developing assays that track the uptake and metabolism of these probes by the malaria parasite, researchers can screen for compounds that inhibit essential lipid biosynthesis pathways. nih.gov This approach could be adapted to target other pathogens that rely on fatty acid scavenging.

Furthermore, the principles learned from studying the photophysics of this compound in membranes are being applied to the design of new fluorescent probes for a wide range of cellular parameters, including pH, viscosity, and temperature. acs.org This expansion into new sensing domains is driven by the need for tools that can visualize the complex and dynamic microenvironments within living cells. acs.org The integration of these probes with advanced imaging techniques like spatial transcriptomics, which can map the spatial distribution of RNA molecules, offers exciting possibilities for correlating molecular function with cellular architecture. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 9-(2-Anthryl)nonanoic acid, and how can side products be minimized?

- Methodological Answer : Synthesis typically involves coupling anthracene derivatives with nonanoic acid precursors. To minimize side products (e.g., incomplete alkylation or anthryl group isomerization), use controlled stoichiometry (1:1 molar ratio of anthracene to acid chloride) and inert conditions (argon atmosphere). Catalytic amounts of DMAP (4-dimethylaminopyridine) can enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and purify via column chromatography .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the anthryl proton environment (aromatic signals at δ 7.8–8.5 ppm) and nonanoic acid chain integration (δ 1.2–2.5 ppm for methylene/methyl groups).

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ = 325.4) and rule out fragmentation products.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect residual solvents .

Q. What safety protocols are critical when handling this compound in the laboratory?